molecular formula C15H23OSi B14380722 CID 78060512

CID 78060512

Katalognummer: B14380722
Molekulargewicht: 247.43 g/mol
InChI-Schlüssel: XGOXPPYADKOSQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78060512” is a chemical entity that has garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060512 involves specific reaction conditions and methodologies. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of non-polar cavities of cyclodextrins . The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The methods used are designed to be cost-effective and scalable, making the compound accessible for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78060512 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are optimized to achieve the desired products with high efficiency.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions employed. These products are often characterized by their enhanced stability and functionality, making them suitable for further applications.

Wissenschaftliche Forschungsanwendungen

CID 78060512 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is utilized for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a diagnostic tool. Additionally, in the industry, the compound is employed in the development of new materials and technologies .

Wirkmechanismus

The mechanism of action of CID 78060512 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biochemical and physiological changes, which are crucial for its applications in different fields .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78060512 include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and often exhibit comparable properties and applications.

Uniqueness: What sets this compound apart from its similar compounds is its unique inclusion complex formation with cyclodextrins, which enhances its stability and functionality. This distinct feature makes this compound a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C15H23OSi

Molekulargewicht

247.43 g/mol

InChI

InChI=1S/C15H23OSi/c1-4-5-11-15(2,16)12-13-17(3)14-9-7-6-8-10-14/h6-10,12-13,16H,4-5,11H2,1-3H3

InChI-Schlüssel

XGOXPPYADKOSQT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C)(C=C[Si](C)C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.